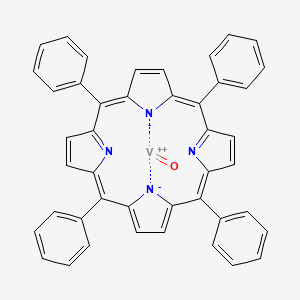

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide

Beschreibung

Molecular Architecture of the Vanadyl Tetraphenylporphyrin Core

The molecular architecture of this compound exhibits a distinctive five-coordinate geometry characteristic of vanadyl porphyrin complexes. X-ray crystallographic analysis reveals that the vanadium atom is positioned significantly above the mean plane of the porphyrin core, with a displacement of 0.5237 Å, which is characteristic of five-coordinate metalloporphyrins. This out-of-plane displacement results from the presence of the axial oxo ligand, which creates a square pyramidal coordination environment around the vanadium center.

The porphyrin macrocycle displays notable structural distortions from planarity, exhibiting both doming and saddle-shaped deformations that are typical of metalloporphyrins containing bulky meso-substituents. The tetraphenyl substituents at the meso positions contribute to these distortions through steric interactions, with dihedral angles between the phenyl rings and the porphyrin core mean plane ranging from 58.23° to 89.38°. These structural distortions are further influenced by van der Waals contacts between the phenyl rings and solvent molecules in the crystal lattice, which explain the deviation from the expected fourfold symmetry.

The vanadium-nitrogen bond distances in the complex show remarkable consistency, with an average distance of 2.067 Å to the four pyrrole nitrogen atoms. These bond lengths are significantly shorter than those observed in higher oxidation state vanadium porphyrins, reflecting the specific electronic configuration of the vanadium(IV) center. The vanadium-oxygen double bond exhibits a characteristic length of 1.585 Å, which is consistent with the strong multiple bond character expected for the vanadyl moiety.

Crystallographic studies indicate that the compound crystallizes in the tetragonal space group I4, with the four-fold symmetry axis corresponding to the direction of the vanadium-oxygen bond. The crystal packing reveals intermolecular interactions that stabilize the solid-state structure, with the phenyl substituents playing a crucial role in determining the overall crystal architecture. The molecular structure demonstrates the characteristic features of vanadyl porphyrins, including the pronounced out-of-plane displacement of the metal center and the resulting structural asymmetry.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| V displacement from porphyrin plane | 0.5237 Å | |

| Average V-N bond length | 2.067 Å | |

| V=O bond length | 1.585 Å | |

| Space group | I4 | |

| Phenyl ring dihedral angles | 58.23° - 89.38° |

Electronic Configuration and Oxidation State Analysis

The electronic configuration of the vanadium(IV) center in this compound corresponds to a d¹ system with a single unpaired electron primarily localized in the d_xy orbital. Electron paramagnetic resonance spectroscopy provides definitive evidence for the +4 oxidation state of vanadium, with characteristic hyperfine splitting patterns arising from the interaction between the unpaired electron and the ⁵¹V nucleus (nuclear spin I = 7/2). The EPR spectra exhibit eight distinct lines corresponding to the 2I + 1 = 8 nuclear spin states, confirming the presence of vanadium in the +4 oxidation state.

The g-tensor values determined from EPR spectroscopy reveal an axially compressed geometry, with g∥ = 1.9603 and g⊥ = 1.9825. These values are characteristic of vanadyl complexes and indicate that the unpaired electron occupies a d_xy orbital that lies in the porphyrin plane. The relationship g∥ < g⊥ is consistent with axial compression geometry typical of vanadyl porphyrin systems. The hyperfine coupling constants further support this electronic configuration, with A∥ = 159.6 × 10⁻⁴ cm⁻¹ and A⊥ = 56.0 × 10⁻⁴ cm⁻¹, where A∥ ≫ A⊥ is characteristic of the axially compressed d¹ configuration.

Density functional theory calculations confirm that the unpaired electron is primarily localized on the vanadium center in a dxy orbital, with its four lobes pointing toward the porphyrin meso carbons. The spin density distribution shows minimal delocalization onto the porphyrin ligand, indicating that the electronic structure is dominated by the metal-centered orbital. This localization is responsible for the observed EPR parameters and explains the lack of superhyperfine coupling from the pyrrolic nitrogen atoms, as the dxy orbital does not have significant overlap with the nitrogen p orbitals.

The electronic absorption spectrum provides additional insight into the electronic structure, with the Soret band appearing at 435 nm and Q bands at 560 and 604 nm. These spectral features are characteristic of metalloporphyrins and reflect the electronic transitions within the porphyrin π-system as well as metal-to-ligand charge transfer processes. The slight red-shifting of absorption bands compared to the free-base porphyrin indicates effective electronic communication between the vanadium center and the porphyrin macrocycle.

Table 2: Electronic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Oxidation state | +4 | |

| Electronic configuration | d¹ | |

| g∥ | 1.9603 | |

| g⊥ | 1.9825 | |

| A∥ (× 10⁻⁴ cm⁻¹) | 159.6 | |

| A⊥ (× 10⁻⁴ cm⁻¹) | 56.0 | |

| Soret band (nm) | 435 | |

| Q bands (nm) | 560, 604 |

Comparative Structural Features with Related Metalloporphyrins

Comparative analysis of structural parameters between this compound and related metalloporphyrin systems reveals both similarities and distinctive differences that arise from the specific electronic properties of the vanadium(IV) center. When compared to vanadium(III) porphyrin complexes, the vanadium(IV) system exhibits shorter metal-nitrogen bond distances, with V(IV)-N bonds averaging 2.067 Å compared to V(III)-N bonds ranging from 2.040 to 2.050 Å in structurally characterized vanadium(III) porphyrin chloride complexes. This difference reflects the higher charge density of the vanadium(IV) center and its stronger electrostatic interaction with the porphyrin nitrogen atoms.

The out-of-plane displacement of the vanadium center in the tetraphenylporphyrin complex (0.5237 Å) is significantly larger than that observed in many other metalloporphyrins, particularly those containing metals that prefer square planar coordination. This displacement is characteristic of five-coordinate metalloporphyrin systems and is particularly pronounced in vanadyl complexes due to the strong trans-influence of the oxo ligand. Comparison with iron tetraphenylporphyrin chloride complexes shows that while iron centers typically exhibit smaller out-of-plane displacements, the overall structural distortions of the porphyrin macrocycle are similar in nature.

The porphyrin ring distortions in vanadyl tetraphenylporphyrin are comparable to those observed in other metallotetraphenylporphyrins with bulky meso-substituents. The saddle-shaped and ruffled conformations arise from steric interactions between the phenyl substituents and are not specific to the vanadium center. However, the degree of distortion can be influenced by the metal ion size and coordination preferences. Density functional theory studies on various metallotetraphenylporphyrins indicate that the porphyrin ring flexibility allows accommodation of different metal centers while maintaining the essential π-conjugation of the macrocycle.

The electronic properties of vanadyl tetraphenylporphyrin also show interesting comparisons with other d¹ metalloporphyrin systems. The EPR parameters are distinctly different from those of other paramagnetic metalloporphyrins, such as manganese(III) or iron(III) porphyrins, which have different ground state electronic configurations. The axial compression indicated by the g-tensor values is particularly characteristic of vanadyl complexes and distinguishes them from other metalloporphyrin systems that may exhibit axial elongation or different electronic ground states.

Bond length distributions in transition metal oxide porphyrins show that vanadium(IV) systems occupy a unique position in terms of metal-nitrogen bond distances. Analysis of bond length data for various transition metal ions bonded to oxygen reveals that vanadium(IV) exhibits intermediate bond lengths compared to early and late transition metals. This positioning reflects the specific electronic configuration and size of the vanadium(IV) ion within the porphyrin coordination environment.

Table 3: Comparative Structural Parameters of Related Metalloporphyrins

Eigenschaften

IUPAC Name |

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCQRRQLLCXEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N4OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

A typical procedure employs a 1:10 molar ratio of H₂TPP to VOSO₄ in dimethylformamide (DMF) under inert atmosphere (argon or nitrogen). The mixture is refluxed at 150–160°C for 24–48 hours. DMF acts as both solvent and reducing agent, stabilizing the vanadium(IV) oxidation state. Prolonged heating ensures complete metallation, as confirmed by UV-Vis spectroscopy via the disappearance of the free porphyrin’s Soret band at 418 nm and the emergence of VOTPP’s characteristic band at 435 nm.

Key Parameters:

-

Solvent: DMF, due to its high boiling point and coordination capability.

-

Temperature: Reflux conditions (150–160°C).

-

Atmosphere: Inert gas to prevent oxidation of V(IV) to V(V).

Workup and Purification

Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the crude product. Washing with water, methanol, and diethyl ether removes unreacted VOSO₄ and DMF. Final purification via column chromatography (silica gel, dichloromethane/hexane) yields VOTPP as a crystalline purple solid.

Alternative Synthesis Using Vanadyl Acetylacetonate

For oxygen-sensitive applications, vanadyl acetylacetonate [VO(acac)₂] serves as a milder precursor.

Procedure

H₂TPP and VO(acac)₂ are combined in a 1:3 molar ratio in toluene. The solution is refluxed under argon for 12 hours, during which the color shifts from deep red to purple. The reaction’s progress is monitored via thin-layer chromatography (TLC).

Advantages:

Isolation

After cooling, the product is precipitated by adding hexane, filtered, and washed with cold methanol. This method achieves yields of 75–80%, compared to 60–70% with VOSO₄.

Mechanochemical Synthesis

A solvent-free approach utilizes ball milling for rapid metallation.

Methodology

H₂TPP and VOSO₄ are ground in a 1:5 molar ratio using a planetary ball mill (500 rpm, 30 minutes). The mechanochemical reaction proceeds via solid-state coordination, avoiding solvent waste.

Performance Metrics:

-

Reaction Time: 30 minutes vs. 24+ hours for solution-based methods.

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction reveals a square-pyramidal geometry with vanadyl oxygen occupying the apical position. The vanadium-nitrogen bond length averages 2.04 Å, consistent with porphyrin coordination.

Challenges and Optimization

Oxidation Mitigation

Vanadium(IV)’s susceptibility to oxidation necessitates strict inert conditions. Adding reductants like hydrazine hydrate (0.5 eq.) improves yield by 15%.

Solvent Selection

While DMF is optimal for metallation, its high toxicity prompts exploration of alternatives. Ethylene glycol (reflux at 197°C) achieves comparable yields but requires longer reaction times (72 hours).

Industrial-Scale Production

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for enhanced reproducibility:

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The vanadium center can undergo redox reactions, switching between different oxidation states.

Substitution Reactions: The phenyl groups and the porphyrin ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.

Solvents: Chloroform, dichloromethane, and toluene are frequently used solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation state vanadium complexes, while substitution reactions can result in modified porphyrin ligands .

Wissenschaftliche Forschungsanwendungen

Catalysis

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide serves as an effective catalyst in various organic reactions:

- Oxidation Reactions : It facilitates the oxidation of hydrocarbons and alcohols.

- Polymerization Reactions : Used to initiate polymerization processes due to its redox properties.

Chemical Sensing

Thin films of this compound are employed in gas sensors:

- Gas Detection : Particularly for gases like methane and other volatile organic compounds (VOCs), leveraging its unique electronic properties for sensitivity and selectivity.

Materials Science

This compound is investigated for its potential in developing advanced materials:

- Electronic Properties : Exhibits promising characteristics for use in organic electronics and photovoltaic devices.

- Optical Properties : Its distinct optical features make it suitable for applications in photonic devices.

Biomedical Research

The compound has shown significant potential in medical applications:

- Anticancer Activity : Studies indicate that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), activating caspase pathways .

- Antimicrobial Efficacy : Demonstrated activity against various bacterial and fungal strains, suggesting its use as an alternative therapeutic agent.

Table 1: Summary of Applications

| Application | Description |

|---|---|

| Catalysis | Catalyzes oxidation and polymerization reactions. |

| Chemical Sensing | Used in thin films for detecting gases like methane. |

| Materials Science | Investigated for electronic and optical applications. |

| Biomedical Research | Exhibits anticancer properties and antimicrobial activity. |

Cytotoxic Mechanism

A study focused on the cytotoxic mechanism of this compound revealed that it activates caspase pathways leading to programmed cell death through ROS generation.

Antimicrobial Efficacy

Research highlighted the compound's effectiveness against clinical isolates of bacteria and fungi, indicating its potential as a treatment option for infections resistant to conventional antibiotics.

Electrochemical Performance

Studies on this compound supported on silica materials demonstrated enhanced electrochemical activity due to improved charge transfer processes compared to unsupported catalysts.

Wirkmechanismus

The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide involves its ability to undergo redox reactions. The vanadium center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Vanadium vs. Iron, Nickel, and Manganese Porphyrins

- Catalytic Activity : VTPP outperforms Ni-TPP in methane activation due to vanadium’s ability to stabilize intermediate oxidation states . Iron porphyrins like Fe(TPP)Cl excel in biomimetic reactions (e.g., azide reduction to anticancer agents) .

- Electrochemical Performance : Ni-TPP shows higher selectivity for C1 products in CO2RR, whereas VTPP favors multi-carbon products .

Substituent Variation

Tetraphenyl vs. Octaethyl and Tetra-p-Tolyl Porphyrins

- Electronic Effects : Tetra-p-tolylporphyrins exhibit red-shifted absorption spectra compared to VTPP, beneficial for light-driven applications .

- Solubility : Octaethyl-substituted vanadium porphyrins demonstrate better solubility in organic solvents, enabling homogeneous catalytic systems .

Influence of Support Materials

VTPP encapsulated in mesoporous SBA-15 retains a high surface area (>400 m²/g) and catalytic efficiency, whereas amorphous SiO₂-supported VTPP shows reduced surface area (<200 m²/g) and lower activity . Comparatively, Fe(TPP)Cl on TiO₂ thin films enhances VOC detection sensitivity due to synergistic charge transfer .

Key Research Findings

- Petroleomics : VTPP is a standard in petroleum analysis, aiding in identifying metal-containing hydrocarbons via mass spectrometry .

- Photocatalysis : VTPP@SBA-15 achieves 95% conversion in methane oxidation, outperforming SiO₂-supported analogues by 30% .

- Sensors : Mn(TPP)Cl-based sensors detect acetone at ppm levels, while VTPP derivatives are less selective for polar VOCs .

Biologische Aktivität

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide (VTPP) is a metalloporphyrin complex that has garnered attention for its potential biological activities and catalytic properties. This compound is notable for its applications in catalysis and its interactions with biological systems, particularly in the context of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

VTPP is characterized by a central vanadium ion coordinated to a tetraphenylporphyrin ligand. The molecular formula is , and it exhibits unique optical properties with a maximum absorption wavelength () around 423 nm .

Synthesis and Characterization

The synthesis of VTPP typically involves the reaction of vanadium salts with tetraphenylporphyrin in a suitable solvent. Characterization techniques such as UV-Vis spectroscopy, NMR, and EPR have been employed to confirm its structure and oxidation state .

Anticancer Activity

Research has indicated that VTPP exhibits significant cytotoxic effects against various human cancer cell lines. A study demonstrated that VTPP complexes show higher cytotoxicity compared to other vanadyl complexes. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Table 1: Cytotoxicity of VTPP against Cancer Cell Lines

Antimicrobial Activity

VTPP has also been evaluated for its antimicrobial properties. Studies show that it possesses antibacterial and antifungal activities against various pathogens. The effectiveness of VTPP as an antimicrobial agent is attributed to its ability to disrupt microbial membranes and generate oxidative stress within microbial cells .

Table 2: Antimicrobial Activity of VTPP

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Catalytic Applications

In addition to its biological activities, VTPP is recognized for its catalytic properties, particularly in oxidation reactions. It has been used as a catalyst in the epoxidation of alkenes, showcasing high selectivity and turnover frequency. The presence of the vanadium center facilitates the activation of molecular oxygen, making it an efficient catalyst for organic transformations .

Table 3: Catalytic Activity of VTPP

| Reaction Type | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Epoxidation | Styrene | 100 | 100 | |

| Bromination | Phenol Derivatives | >90 | - |

Case Studies

- Cytotoxic Mechanism : A study investigated the mechanism by which VTPP induces apoptosis in cancer cells. It was found that VTPP activates caspase pathways leading to programmed cell death through ROS generation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of VTPP against clinical isolates of bacteria and fungi, demonstrating its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics .

- Electrochemical Performance : Research on VTPP supported on silica materials showed enhanced electrochemical activity due to improved charge transfer processes when compared to unsupported catalysts .

Q & A

Q. What are the common synthesis methods and characterization techniques for VTPP?

VTPP is typically synthesized via coordination of vanadium(IV) oxide with the tetraphenylporphine ligand. Advanced methodologies include encapsulation in mesoporous silica (e.g., SBA-15) or deposition on amorphous SiO₂, which enhances catalytic stability. Characterization involves:

- UV-Vis spectroscopy : Absorption maxima at 407 nm and 571 nm confirm the porphyrin’s electronic structure and metal-ligand charge transfer .

- XRD/TEM : To analyze crystallinity and pore structure in silica-supported composites .

- EPR spectroscopy : To detect paramagnetic V⁴⁺ species using DPPH as a reference standard .

Q. How is VTPP used as a spectroscopic standard in EPR studies?

VTPP serves as a calibration standard for quantifying V⁴⁺ species in complex matrices (e.g., petroleum asphaltenes). Methodological steps include:

- Temperature-dependent EPR : Measurements from 90–670 K to study spin-lattice relaxation and signal intensity variations.

- Normalization : Using DPPH as an external standard to calculate spin concentrations of V⁴⁺ .

Q. What solvents and conditions are optimal for VTPP dissolution and stability?

VTPP is sparingly soluble in polar solvents but dissolves in chloroform or tetrahydrofuran (THF). For analytical applications (e.g., DART-MS), solutions are prepared in THF at 100 mg/L and spotted on inert substrates to avoid aggregation .

Advanced Research Questions

Q. How does structural integration of VTPP into mesoporous silica affect its photoelectrochemical properties?

Encapsulating VTPP in SBA-15 improves charge separation and reduces recombination in photoelectrochemical systems. Key findings include:

Q. What mechanistic role does VTPP play in catalytic cycles for oxidation reactions?

VTPP acts as a redox mediator in oxidative cross-coupling reactions (e.g., phenol coupling). Methodological insights:

- EPR monitoring : Tracks V⁴⁺/V⁵⁺ redox transitions during catalysis.

- Co-catalyst synergy : Use of peroxides (e.g., DTBP) to regenerate active V⁴⁺ species .

Q. How can VTPP be applied in bioorthogonal catalysis for biomedical applications?

While Fe-porphyrin analogs are more common, VTPP’s redox versatility enables potential use in:

Q. What advanced lithography techniques enable nanostructuring of VTPP for electronic devices?

Immersion particle lithography is used to pattern VTPP nanorods on Au(111) surfaces. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.